molecular formula C9H8F4O2 B14022710 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B14022710
M. Wt: 224.15 g/mol
InChI Key: CGJVTCJHBXAFLE-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F4O2 This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorobenzene derivative.

    Methoxymethoxy Group Introduction: The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the methoxymethoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The methoxymethoxy group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-methoxy-3-(methoxymethoxy)benzene
  • 2-Fluoro-1-methoxy-5-methyl-3-(trifluoromethyl)benzene

Uniqueness

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group on the benzene ring makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2-fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F4O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3

InChI Key

CGJVTCJHBXAFLE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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